molecular formula C25H17NO2 B11541610 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11541610
M. Wt: 363.4 g/mol
InChI Key: PSKGZOBRXRXUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This compound is characterized by its unique structure, which includes a benzhydryl group attached to the isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of benzhydryl-substituted intermediates under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including antiviral and anticancer properties, making it a candidate for drug development.

    Medicine: Research has explored its use as an inhibitor of specific enzymes and proteins, contributing to therapeutic strategies for various diseases.

    Industry: Its unique chemical structure allows for applications in materials science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can disrupt cellular pathways, leading to therapeutic effects in the treatment of diseases like cancer and viral infections.

Comparison with Similar Compounds

  • 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
  • 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione
  • 2,3-Dihydro-1H-benzo[de]isoquinoline

Comparison: Compared to these similar compounds, 2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its benzhydryl group, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

IUPAC Name

2-benzhydrylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C25H17NO2/c27-24-20-15-7-13-17-14-8-16-21(22(17)20)25(28)26(24)23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,23H

InChI Key

PSKGZOBRXRXUDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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